1-Bromo-2,6-difluorobenzene

Catalog No.
S663609
CAS No.
64248-56-2
M.F
C6H3BrF2
M. Wt
192.99 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Bromo-2,6-difluorobenzene

CAS Number

64248-56-2

Product Name

1-Bromo-2,6-difluorobenzene

IUPAC Name

2-bromo-1,3-difluorobenzene

Molecular Formula

C6H3BrF2

Molecular Weight

192.99 g/mol

InChI

InChI=1S/C6H3BrF2/c7-6-4(8)2-1-3-5(6)9/h1-3H

InChI Key

HRZTZLCMURHWFY-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)F)Br)F

Synonyms

(2,6-Difluorophenyl)bromide; 1-Bromo-2,6-difluorobenzene; 2,6-Difluorobromobenzene; 2-Bromo-1,3-difluorobenzene

Canonical SMILES

C1=CC(=C(C(=C1)F)Br)F

Synthesis of Tris(fluorophenyl)boranes:

One documented application of 1-Bromo-2,6-difluorobenzene in scientific research is its use as a precursor in the synthesis of tris(fluorophenyl)boranes. These are molecules containing a central boron atom bonded to three fluorophenyl groups. A study published in the journal "Dalton Transactions" describes a method for synthesizing tris(4-fluorophenyl)borane using 1-Bromo-2,6-difluorobenzene as a starting material. []

The process involves reacting 1-Bromo-2,6-difluorobenzene with phenyllithium, followed by subsequent steps to introduce the boron atom and fluorine groups. This method offers advantages over other approaches due to the readily available and inexpensive nature of 1-Bromo-2,6-difluorobenzene. []

Potential Applications of Tris(fluorophenyl)boranes:

Tris(fluorophenyl)boranes are a class of compounds with potential applications in various scientific fields. Their unique properties, including Lewis acidity and stability, make them attractive candidates for:

  • Organic catalysts: They can potentially act as catalysts in various organic reactions, promoting desired chemical transformations. []
  • Lewis acid-base adducts: Their Lewis acidity allows them to form complexes with Lewis bases, which can be useful in material science and other applications. []
  • Biomedical research: Some studies suggest potential applications of tris(fluorophenyl)boranes in medicinal chemistry and drug development. []

1-Bromo-2,6-difluorobenzene is an organic compound with the molecular formula C₆H₃BrF₂ and a molecular weight of 192.99 g/mol. It is characterized by a clear yellow liquid form, with a melting point of 20 °C and a boiling point of 61 °C at 35 mmHg. This compound is known for its unique structure, where a bromine atom and two fluorine atoms are substituted on a benzene ring, specifically at the 1 and 2,6 positions respectively. The compound's InChIKey is HRZTZLCMURHWFY-UHFFFAOYSA-N, and it is cataloged under CAS number 64248-56-2 .

1-Bromo-2,6-difluorobenzene is a flammable liquid and should be handled with appropriate precautions. It is also considered a mild irritant and may cause skin or eye irritation upon contact.

  • Acute Toxicity: No data readily available on specific toxicity values.
  • Chronic Toxicity: Long-term exposure effects are not well documented.
  • Carcinogenicity: No data available regarding carcinogenicity.
, particularly in the synthesis of more complex organic molecules. Notably, it has been used in:

  • Three-component coupling reactions with benzyne and isocyanides to produce diverse compounds .
  • Synthesis of tris(fluorophenyl)boranes, which are important in materials science and organic synthesis .

These reactions highlight its utility as a building block in synthetic organic chemistry.

1-Bromo-2,6-difluorobenzene can be synthesized through several methods:

  • From 2,6-Difluorobenzoic Acid: This method involves bromination of 2,6-difluorobenzoic acid using bromine or other brominating agents.
  • Electrophilic Aromatic Substitution: Bromination can occur on a difluorobenzene substrate under controlled conditions to achieve selective substitution at the desired position.
  • Coupling Reactions: It can also be produced through coupling reactions involving precursors that contain both bromine and fluorine functionalities .

The applications of 1-bromo-2,6-difluorobenzene span various fields:

  • Organic Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Material Science: Used in the development of fluorinated materials which have unique properties such as thermal stability and chemical resistance.
  • Research: Employed in studies related to organic reactions and mechanisms due to its reactive nature .

Interaction studies involving 1-bromo-2,6-difluorobenzene are essential for understanding its reactivity and potential applications. Research indicates that its halogen substituents can facilitate interactions with nucleophiles or electrophiles in various chemical environments. The specific interactions depend on the substituents' positions on the benzene ring, influencing the compound's reactivity profile.

1-Bromo-2,6-difluorobenzene shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
1-Bromo-3-fluorobenzeneC₆H₄BrFBromine at position 1 and fluorine at position 3
2-Bromo-4-fluorobenzeneC₆H₄BrFBromine at position 2 and fluorine at position 4
1-Bromo-4-fluorobenzeneC₆H₄BrFBromine at position 1 and fluorine at position 4
1-Chloro-2,6-difluorobenzeneC₆H₃ClF₂Chlorine instead of bromine
1-Iodo-2,6-difluorobenzeneC₆H₃IF₂Iodine instead of bromine

The unique positioning of bromine and fluorine in 1-bromo-2,6-difluorobenzene contributes to distinct physical and chemical properties compared to these similar compounds. Its specific reactivity patterns make it particularly valuable in synthetic applications where selective substitution is required.

XLogP3

2.8

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (97.87%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.87%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

64248-56-2

Wikipedia

1-Bromo-2,6-difluorobenzene

Dates

Modify: 2023-08-15

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